2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17671677
InChI: InChI=1S/C7H13NO3/c8-4-7(2-1-3-7)5(9)6(10)11/h5,9H,1-4,8H2,(H,10,11)
SMILES:
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid

CAS No.:

Cat. No.: VC17671677

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid -

Specification

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name 2-[1-(aminomethyl)cyclobutyl]-2-hydroxyacetic acid
Standard InChI InChI=1S/C7H13NO3/c8-4-7(2-1-3-7)5(9)6(10)11/h5,9H,1-4,8H2,(H,10,11)
Standard InChI Key ZAQJGCYQZXTWCX-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(CN)C(C(=O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid (CAS 748754-87-2) belongs to the class of bicyclic carboxylic acids. Its IUPAC name derives from the cyclobutyl backbone, which is substituted at the 1-position with an aminomethyl group (-CH₂NH₂) and at the 2-position with a hydroxyacetic acid moiety (-CH(OH)COOH). The compound’s compact cyclobutane ring introduces significant ring strain, influencing its reactivity and conformational stability compared to larger cyclic analogs .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
IUPAC Name2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid
CAS Number748754-87-2
SMILESC1CC(C1)(CN)C(C(=O)O)O
SolubilityModerate in polar solvents (e.g., water, ethanol)

The compound’s solubility in polar solvents like water and ethanol is attributed to its hydrophilic functional groups, though its cyclobutane ring may limit miscibility in highly aqueous environments .

Synthesis and Production Methods

Synthetic Routes

The synthesis of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid typically involves multi-step organic reactions. A common approach begins with a cyclobutane precursor, such as 1-cyanocyclobutane, which undergoes sequential modifications:

  • Amination: The nitrile group is reduced to an aminomethyl group using catalysts like Raney nickel under hydrogen gas.

  • Hydroxylation: Introduction of the hydroxy group via oxidation or hydroxylation agents, such as osmium tetroxide in the presence of N-methylmorpholine N-oxide.

  • Acetic Acid Moiety Addition: A nucleophilic acyl substitution reaction attaches the hydroxyacetic acid group, often using chloroacetic acid derivatives under basic conditions .

Industrial-Scale Production

Industrial methods prioritize yield optimization and purity. Continuous flow reactors are employed to enhance reaction control, particularly for exothermic steps like amination. Post-synthesis purification involves recrystallization from ethanol-water mixtures and chromatography using silica gel or reverse-phase columns .

Chemical Reactivity and Stability

Functional Group Reactivity

The compound’s reactivity is dominated by three key groups:

  • Aminomethyl Group: Participates in nucleophilic substitutions, forming Schiff bases with aldehydes or ketones.

  • Hydroxy Group: Susceptible to oxidation, yielding a ketone or carboxylic acid depending on conditions.

  • Carboxylic Acid: Engages in esterification or amidation reactions, enabling derivatization for pharmaceutical applications .

Stability Considerations

The cyclobutane ring’s strain renders the compound prone to ring-opening reactions under acidic or high-temperature conditions. Storage recommendations include inert atmospheres and temperatures below 4°C to prevent degradation.

Applications in Scientific Research

Synthetic Chemistry

The compound serves as a precursor for:

  • Peptidomimetics: Its rigid structure mimics peptide backbones in drug design.

  • Ligand Development: Functionalization for metal-organic frameworks (MOFs) in catalysis .

Material Science

Incorporation into polymers enhances thermal stability, with applications in biodegradable plastics .

Comparison with Structural Analogs

Cyclopentane vs. Cyclobutane Derivatives

The cyclobutane analog exhibits:

  • Higher Reactivity: Due to ring strain.

  • Reduced Bioavailability: Smaller ring size limits membrane permeability compared to cyclopentane derivatives .

Future Research Directions

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Therapeutic Targets: Screening against cancer, neurodegenerative, and inflammatory diseases.

Methodological Advances

  • Cryo-EM Studies: Elucidate binding modes with biological targets.

  • Green Synthesis: Develop solvent-free routes using biocatalysts.

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